1-Methyl-5-(4-methylpiperidinoiminomethyl)-2-nitroimidazole
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Overview
Description
1-Methyl-5-(4-methylpiperidinoiminomethyl)-2-nitroimidazole is a chemical compound with the molecular formula C11H18N4O2. It belongs to the class of imidazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-(4-methylpiperidinoiminomethyl)-2-nitroimidazole typically involves the reaction of 1-methyl-2-nitroimidazole with 4-methylpiperidine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5-(4-methylpiperidinoiminomethyl)-2-nitroimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1-Methyl-5-(4-methylpiperidinoiminomethyl)-2-nitroimidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infections and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(4-methylpiperidinoiminomethyl)-2-nitroimidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitro group plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole derivative with antimicrobial properties.
Tinidazole: Similar in structure and used for similar therapeutic applications.
Ornidazole: Another related compound with similar biological activities.
Uniqueness
1-Methyl-5-(4-methylpiperidinoiminomethyl)-2-nitroimidazole is unique due to its specific structural features, such as the presence of the 4-methylpiperidinoiminomethyl group, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
CAS No. |
69382-19-0 |
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Molecular Formula |
C11H19N5O2 |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
4-methyl-N-[(3-methyl-2-nitroimidazol-4-yl)methyl]piperidin-1-amine |
InChI |
InChI=1S/C11H19N5O2/c1-9-3-5-15(6-4-9)13-8-10-7-12-11(14(10)2)16(17)18/h7,9,13H,3-6,8H2,1-2H3 |
InChI Key |
FCRZBTHQNBQXQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)NCC2=CN=C(N2C)[N+](=O)[O-] |
Origin of Product |
United States |
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